molecular formula C12H14INO B12081960 N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide

N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide

Cat. No.: B12081960
M. Wt: 315.15 g/mol
InChI Key: GEQRFLCZMNAPSV-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide is an organic compound characterized by the presence of a cyclopropyl group, a 4-iodo-phenyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the 4-Iodo-Phenyl Group: The 4-iodo-phenyl group can be incorporated via electrophilic aromatic substitution reactions, using iodine and a suitable catalyst.

    Formation of the Propionamide Moiety: The propionamide group can be formed through amidation reactions, typically involving the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-3-(4-fluoro-phenyl)-propionamide
  • N-Cyclopropyl-3-(4-chloro-phenyl)-propionamide
  • N-Cyclopropyl-3-(4-bromo-phenyl)-propionamide

Uniqueness

N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different halogen atoms.

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

N-cyclopropyl-3-(4-iodophenyl)propanamide

InChI

InChI=1S/C12H14INO/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,14,15)

InChI Key

GEQRFLCZMNAPSV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCC2=CC=C(C=C2)I

Origin of Product

United States

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